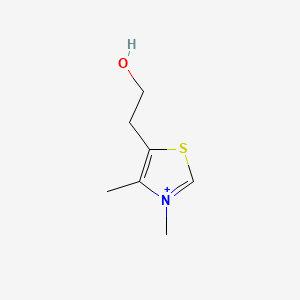

Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl-

Description

Table 1: Synonymous Names and Identifiers

These aliases reflect variations in substituent numbering and stylistic preferences in chemical literature. The compound is also cataloged under the Nikkaji identifier J265.401F and Wikidata entry Q82126896 .

Crystallographic Data and Conformational Isomerism

While explicit crystallographic parameters are not fully detailed in publicly available datasets, structural insights can be inferred from related thiazolium derivatives:

- Unit cell dimensions : Analogous thiazolium salts typically crystallize in monoclinic or orthorhombic systems with Z-values of 2–4.

- Hydrogen-bonding networks : The hydroxyethyl group likely forms O-H···I⁻ interactions, as observed in iodide salts of similar heterocycles.

Conformational isomerism arises from two primary sources:

- Side-chain rotation : The 2-hydroxyethyl group adopts gauche or anti conformations relative to the thiazolium ring.

- Ring puckering : Minor distortions in the thiazolium ring geometry may occur due to steric interactions between methyl groups.

Experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction studies are required to fully resolve these conformational dynamics.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12NOS/c1-6-7(3-4-9)10-5-8(6)2/h5,9H,3-4H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDCMFVSARZDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NOS+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392331 | |

| Record name | Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54379-31-6 | |

| Record name | Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium typically involves the reaction of 2-bromoethanol with 3,4-dimethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or carboxylates are employed in the presence of a suitable base.

Major Products

Oxidation: 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium

Reduction: 5-(2-Hydroxyethyl)-3,4-dimethyl-2,3-dihydrothiazole

Substitution: 5-(2-Alkoxyethyl)-3,4-dimethylthiazol-3-ium or 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium esters

Scientific Research Applications

Organic Synthesis

Catalytic Properties

Thiazolium salts are recognized for their catalytic abilities in organic reactions. Specifically, 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide acts as a catalyst for several chemical transformations. For instance, it facilitates the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters through acyloin condensation reactions. This property is crucial for synthesizing complex organic molecules efficiently .

Intermediates in Synthesis

In organic synthesis, thiazolium salts serve as intermediates that can lead to various valuable products. The nucleophilic addition reactions involving thiazolium iodides can generate ring-opened products essential for further synthetic pathways.

Materials Science

Hydrogels with Antimicrobial Properties

Recent studies have highlighted the development of hydrogels containing thiazolium groups. These hydrogels are synthesized using 2-hydroxyethyl methacrylate and exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiazolium groups enhances the hydrogels' positive charge and contributes to their effectiveness as antimicrobial agents .

Polymeric Materials

Thiazolium-based polymers have been explored for their potential in creating advanced materials with specific properties. Researchers have synthesized various polymeric structures incorporating thiazolium groups, which exhibit favorable thermal stability and swelling behavior in aqueous environments. These materials are being investigated for applications in coatings, films, and fibers .

Biomedical Applications

Antimalarial and Antimicrobial Activity

Thiazolium compounds are associated with biological activity due to their structural similarity to thiamine (vitamin B1). The compound 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide has shown promise in exhibiting antimalarial properties along with broad-spectrum antimicrobial effects. This makes it a candidate for further development in pharmaceutical applications aimed at combating infectious diseases .

Case Study 1: Synthesis of Antimicrobial Hydrogels

A study involved the preparation of hydrogels from 2-hydroxyethyl methacrylate incorporating thiazole groups. The resulting hydrogels displayed excellent antimicrobial activity against a range of microorganisms. The modification process included quaternization with methyl iodide to enhance the positive charge, significantly improving their antimicrobial efficacy .

Case Study 2: Catalysis in Organic Reactions

Research has demonstrated that thiazolium salts effectively catalyze the addition of aldehydes to unsaturated compounds under mild conditions. This catalytic function has been utilized in synthesizing various organic compounds that are otherwise challenging to produce using conventional methods .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Catalysts for various organic reactions; intermediates for complex molecule synthesis |

| Materials Science | Development of antimicrobial hydrogels; synthesis of polymeric materials with enhanced properties |

| Biomedical Applications | Potential antimalarial and antimicrobial properties; candidates for pharmaceutical development |

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

(1) Substituent Effects on Catalytic Activity

- Hydroxyethyl vs. Acetoxyethyl: The hydroxyl group in 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide enhances hydrogen-bonding interactions but limits solubility in nonpolar solvents. AcO[TM]Cl, its acetylated analog, shows improved solubility in organic media due to the ester group, boosting catalytic turnover in benzoin condensations .

- Electron-Withdrawing Groups : Ac[TM]I’s methoxycarbonyl group destabilizes the Breslow intermediate (a key catalytic species), reducing reaction efficiency. This contrasts sharply with the electron-donating hydroxyethyl group, which stabilizes intermediates via resonance .

(2) NMR and Isomeric Behavior

- Cis-Trans Isomerism : The methyl groups at positions 3 and 4 exhibit distinct $ ^1H $-NMR shifts due to anisotropic effects from the aromatic thiazolium ring. In 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, the cis isomer’s methyl signal appears at ~1.60 ppm (downfield), while the trans isomer is upfield (~1.40 ppm) . Similar shifts are observed in thiamine derivatives, confirming conserved electronic environments .

Performance in Corrosion Inhibition

While 5-(2-hydroxyethyl)-3,4-dimethylthiazolium derivatives are less studied in corrosion inhibition, structurally related thiazolium salts with pyrimidinyl groups (e.g., 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride) exhibit >90% inhibition efficiency for copper in HNO₃, attributed to adsorption via lone-pair electrons from nitrogen and sulfur atoms .

Biological Activity

Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- (often referred to as 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with two methyl groups at the 3- and 4-positions and a hydroxyethyl side chain. This unique structure contributes to its reactivity and biological activity. The hydroxyethyl group enhances solubility and can form hydrogen bonds with biological targets, while the thiazole ring is known for its ability to interact with various enzymes and receptors.

Antimicrobial Activity

Research has highlighted the compound's antimicrobial and antifungal properties . Several studies have demonstrated its effectiveness against a range of bacteria and fungi:

- In vitro Studies : The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant inhibitory effects comparable to established antibiotics like ampicillin and antifungal agents like muconazole .

- Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial membrane integrity, likely due to the quaternary ammonium nature of the thiazolium ion, which interacts with lipid bilayers .

Table 1: Summary of Antimicrobial Activity

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Klebsiella pneumoniae | Inhibition | |

| Candida albicans | Moderate inhibition |

Cytotoxicity and Anticancer Potential

Beyond antimicrobial properties, thiazolium derivatives have shown promise as anticancer agents . A study synthesized lipid-like derivatives of the compound that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 25 | |

| MG-22A (Hepatoma) | 30 | |

| NIH 3T3 (Normal Fibroblasts) | >100 |

Research Findings

- Synthesis and Evaluation : A series of thiazolium derivatives were synthesized and evaluated for their biological activity. The presence of the hydroxyethyl group was crucial for enhancing antimicrobial efficacy .

- Mechanistic Insights : Studies suggest that the thiazole ring interacts with enzymes involved in metabolic pathways, potentially inhibiting their function .

- Comparative Analysis : When compared to similar compounds, the dual methyl substitution at positions 3 and 4 of the thiazole ring appears to enhance both reactivity and biological activity, making it a unique candidate for further development.

Case Studies

Several case studies illustrate the compound's potential:

- Case Study 1 : A study investigated the antibacterial effects of thiazolium derivatives against multiple bacterial strains, demonstrating a dose-dependent response in inhibiting growth .

- Case Study 2 : Another research focused on lipid-like derivatives for anticancer applications, confirming their ability to induce apoptosis in cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the typical synthetic pathways for preparing 5-(2-hydroxyethyl)-3,4-dimethylthiazolium derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis often involves quaternization of precursor thiazoles with phenacyl bromides or acyl chlorides. For example, O-acylation of 5-(2-hydroxyethyl)-4-methylthiazole followed by reaction with phenacylbromides yields N-phenacylthiazolium salts . Microwave-assisted methods using thiazolium halides (e.g., 5-(2-hydroxyethyl)-1,3-thiazolium iodide) under solvent-free conditions can accelerate conjugate additions to α,β-unsaturated ketones, improving yields (up to 82%) and reducing reaction times compared to conventional heating . Critical parameters include temperature control (e.g., 65°C for optimal deuteroxide-catalyzed deprotonation) and solvent selection to avoid side reactions like carbene dimerization .

Q. How does the 5-(2-hydroxyethyl) side-chain influence the reactivity of thiazolium salts in enzymatic models?

- Methodological Answer : The 5-(2-hydroxyethyl) group enhances solubility in aqueous systems and stabilizes intermediates via hydrogen bonding. In yeast thiamin biosynthesis, this side-chain is esterified by pyrophosphate, preventing ketone byproduct formation and directing reactivity toward "active aldehyde" intermediates (e.g., LXXXIX) in enzymatic pathways . NMR studies in deuterated buffers (pH 8–14) reveal that the hydroxyethyl group participates in stabilizing non-aromatic carbene intermediates, critical for catalytic cycles .

Q. What spectroscopic techniques are most effective for characterizing thiazolium derivatives, and how are spectral artifacts minimized?

- Methodological Answer : Proton NMR (PMR) in deuterium oxide with pH-adjusted buffers (e.g., sodium hydroxide-d) resolves AB coupling patterns for thiazolium protons, particularly at C2 and C4 positions . Infrared (IR) spectroscopy identifies carbene dimerization products (e.g., rearranged dimers at ~1650 cm⁻¹) . Artifacts from hydrolysis or oxidation are minimized by inert atmospheres (N₂/Ar) and low-temperature evaporation during sample preparation .

Advanced Research Questions

Q. How can discrepancies in reported second-order rate constants for thiazolium deprotonation be resolved?

- Methodological Answer : Discrepancies arise from temperature variations and protonation states. For example, Haake et al. reported at 33°C, while Olofson et al. reported at 31°C . Corrections using the Arrhenius equation () and standardized pKa values (pK_B = 7.62, pK_w = 14.54) reconcile differences by normalizing to consistent pH and temperature conditions . Comparative studies using isotopic labeling (e.g., D₂O for deuteroxide-catalyzed pathways) further validate mechanistic assumptions .

Q. What mechanistic evidence supports carbene intermediates in thiazolium salt dimerization, and how do substituents affect rearrangement pathways?

- Methodological Answer : Carbene formation is confirmed by isolation of rearranged dimers (e.g., 5,5'-bicarbethoxy-3,3',4,4'-tetramethylthiazoline) via 1,3-sigmatropic shifts. Substituents at the 3- and 4-positions (e.g., methyl vs. benzyl groups) dictate steric and electronic outcomes: methyl groups favor thiazolidine products, while benzyl groups promote benzothiazoline derivatives . Kinetic trapping experiments with aldehydes (e.g., benzaldehyde) and NEt₃ stabilize transient carbenes, enabling characterization of intermediates by LC-MS .

Q. How does the pentose phosphate pathway intersect with thiazole biosynthesis in yeast, and what experimental approaches validate proposed intermediates?

- Methodological Answer : D-Pentulose-5-phosphate (D-ribulose-5-P or D-xylulose-5-P) serves as a carbohydrate donor, linking thiazole synthesis (HET-P) to NAD⁺-dependent redox steps . Radiolabeling with ¹⁴C-glycine and ³⁵S-cysteine tracks incorporation into 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid intermediates . Salvage pathway studies using phosphorylated HET-P analogs and knockout yeast strains confirm uptake and phosphorylation via specific kinases .

Q. What strategies optimize thiazolium salt stability in high-pH enzymatic assays, and how are degradation products identified?

- Methodological Answer : Buffering with bicarbonate (pH 8–10) or NaOH-d (pH 13–14) stabilizes thiazolium salts against hydrolysis. Degradation products (e.g., 2-benzoyl-3-methylbenzothiazoline) are identified via HPLC-UV/Vis and compared to synthetic standards . Accelerated stability studies at elevated temperatures (40–60°C) quantify half-lives, while tandem MS/MS fragments ions (e.g., m/z 265.35 for thiamine derivatives) confirm degradation pathways .

Data Contradiction Analysis

Q. Why do kinetic studies of thiazolium salts report conflicting reactivity orders for C2 deprotonation?

- Methodological Answer : Reactivity orders (e.g., oxazolium > thiazolium > imidazolium) depend on solvent polarity and counterion effects. Haake et al. observed a 10³-fold difference between oxazolium and imidazolium salts in D₂O, whereas non-polar solvents (e.g., THF) reduce dielectric shielding, altering rate constants . Discrepancies are resolved by normalizing data to ionic strength (e.g., using the Debye-Hückel equation) and controlling for solvent-specific hydrogen bonding .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.